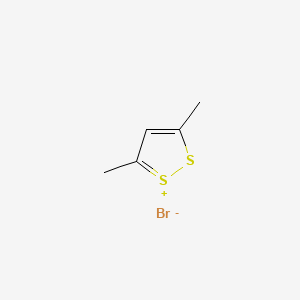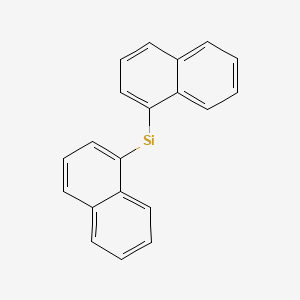
Bis(1-Naphtyl)silan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-Naphtyl)silan is an organosilicon compound characterized by the presence of two 1-naphthyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(1-Naphtyl)silan can be synthesized through several methods. One common approach involves the reaction of 1-naphthylmagnesium bromide with silicon tetrachloride. The reaction typically proceeds under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran (THF). The reaction can be represented as follows:
2C10H7MgBr+SiCl4→(C10H7)2SiCl2+2MgBrCl
The resulting dichloride can then be further reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1-Naphtyl)silan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: Halogenation and other substitution reactions can modify the naphthyl groups or the silicon center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Bis(1-Naphtyl)silan has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which Bis(1-Naphtyl)silan exerts its effects depends on the specific application. In chemical reactions, the silicon center can act as a nucleophile or electrophile, facilitating various transformations. The naphthyl groups can also participate in π-π interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Bis(1-naphthylimino)acenaphthene: Known for its redox properties and applications in coordination chemistry.
1-Naphthyl-L-alanine: An amino acid derivative with distinct biological activities.
Uniqueness
Bis(1-Naphtyl)silan is unique due to its combination of silicon and naphthyl groups, which imparts specific chemical and physical properties
Propiedades
Fórmula molecular |
C20H14Si |
|---|---|
Peso molecular |
282.4 g/mol |
InChI |
InChI=1S/C20H14Si/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
Clave InChI |
RNVPYUHOBSBKSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2[Si]C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
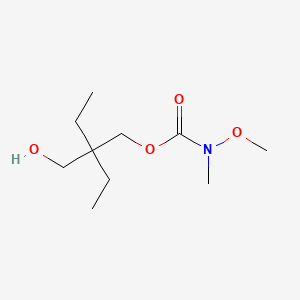
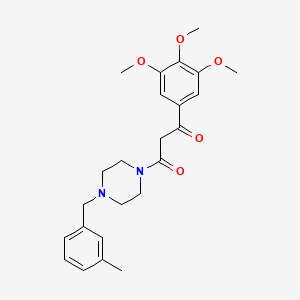
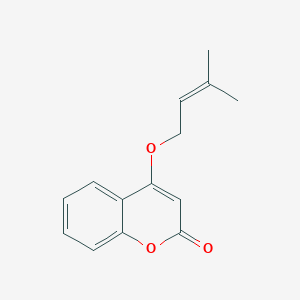
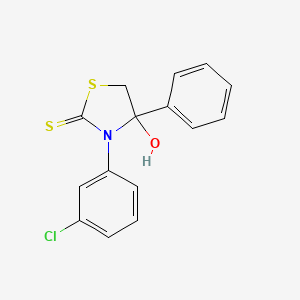
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
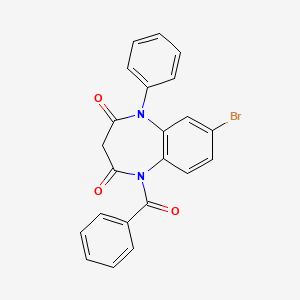
![1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14698184.png)

![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)
![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)


